molecular formula C22H27N3O4 B2491633 1-(3,5-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203275-49-3

1-(3,5-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2491633
CAS No.: 1203275-49-3
M. Wt: 397.475
InChI Key: ZIARWLVNGCYZEY-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This compound features a complex structure with multiple functional groups, including methoxy groups, a tetrahydroquinoline moiety, and an isobutyryl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the tetrahydroquinoline moiety: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the isobutyryl group: This step may involve acylation using isobutyryl chloride in the presence of a base.

    Coupling with the 3,5-dimethoxyphenyl group: This could be done through a nucleophilic substitution reaction.

    Formation of the urea linkage: This step might involve the reaction of an amine with an isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the isobutyryl moiety can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nitrating agents in the presence of a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications, depending on its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea: can be compared with other urea derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-14(2)21(26)25-9-5-6-15-10-16(7-8-20(15)25)23-22(27)24-17-11-18(28-3)13-19(12-17)29-4/h7-8,10-14H,5-6,9H2,1-4H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIARWLVNGCYZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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